2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
Description
2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a synthetic small molecule featuring a chromeno[2,3-d]pyrimidine core substituted with a methyl group at position 9, a 4-methylphenyl group at position 2, and a sulfanyl-linked N-phenylacetamide moiety at position 3. Its structural complexity, including fused aromatic systems and polar sulfanyl/amide groups, suggests moderate solubility and high lipophilicity, which may influence its pharmacokinetic profile .
Properties
IUPAC Name |
2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-17-11-13-19(14-12-17)25-29-26-22(15-20-8-6-7-18(2)24(20)32-26)27(30-25)33-16-23(31)28-21-9-4-3-5-10-21/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHHFZWGQRDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine ring system.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the chromeno[2,3-d]pyrimidine intermediate.
Attachment of the phenylacetamide moiety: The final step involves the acylation of the intermediate with phenylacetyl chloride or a similar reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the chromeno[2,3-d]pyrimidine core or the phenylacetamide moiety.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenylacetamide moiety.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer properties of compounds similar to 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation and survival, such as tyrosine kinases and c-MET kinase. These pathways are crucial for tumor growth and metastasis .
- Case Study : A study on quinoxaline derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL. This suggests that derivatives with similar structural features may also possess potent anticancer activity .
-
Antiviral Properties
- The compound's structural components may contribute to antiviral activities, particularly against RNA viruses. Research indicates that modifications in the chromene and pyrimidine structures can enhance antiviral efficacy .
- Example : Compounds derived from similar frameworks have been investigated for their ability to inhibit viral replication, showcasing potential therapeutic avenues in treating viral infections.
- Antimicrobial Effects
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents : Variations in substituents on the chromene and pyrimidine rings significantly affect potency and selectivity.
- Sulfanyl Group : The presence of the sulfanyl group is pivotal for enhancing interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its bioactivity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound and its chlorophenyl analog () exhibit high LogP values (>6.5), indicating strong lipophilicity due to aromatic substituents. The ethoxy group in the analog from slightly reduces LogP compared to methyl/chloro substituents.
Solubility and Bioavailability :
- The ethoxy group in increases oxygen content and polar surface area (TPSA ~89–95 Ų), likely improving aqueous solubility compared to the target compound and .
Stereochemical Complexity: None of these compounds exhibit chiral centers, simplifying synthesis and purification compared to stereoisomer-rich analogs like those in .
Comparison with Broader Chromenopyrimidine Derivatives
- Morpholinyl Derivatives : Compounds like those in (e.g., N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide) incorporate morpholine rings, which improve solubility and metabolic stability but reduce LogP.
- Isoindolinone Derivatives: The compound in (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide) features an isoindolinone moiety, increasing hydrogen-bonding capacity and TPSA (>100 Ų) but reducing membrane permeability.
Biological Activity
The compound 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing various reagents and conditions to achieve the desired structural features. While specific synthetic pathways for this exact compound were not detailed in the available literature, analogous compounds have been synthesized through methods such as:
- Condensation reactions involving chromone derivatives.
- Sulfanyl group introduction via nucleophilic substitution.
- Acetamide formation through acylation reactions.
Antiviral Properties
Recent studies highlight the antiviral potential of compounds similar to This compound . The compound has been evaluated for its efficacy against various viral strains, showing promising results in inhibiting viral replication mechanisms. For instance, compounds with similar chromeno-pyrimidine structures have demonstrated activity against herpes simplex virus (HSV) and other RNA viruses .
Anticancer Activity
Preliminary research indicates that derivatives of this compound may exhibit anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The mechanism of action appears to involve the inhibition of topoisomerase enzymes and activation of caspases .
Anticonvulsant Effects
Compounds structurally related to This compound have been screened for anticonvulsant activity. Research indicates that these compounds may interact with voltage-gated sodium channels, providing a protective effect in seizure models . The effectiveness was assessed using standard models such as the maximal electroshock (MES) test.
Study 1: Antiviral Screening
In a study evaluating various chromone derivatives for antiviral activity, one compound showed significant inhibition (IC50 values in the low micromolar range) against HSV. The study utilized both plaque reduction assays and cytopathic effect assays to determine efficacy .
Study 2: Anticancer Efficacy
Another investigation focused on a series of chromone-pyrimidine hybrids demonstrated their ability to inhibit proliferation in breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting a strong potential for development as anticancer agents .
Research Findings Summary Table
Q & A
Basic: What are the recommended synthetic routes and purification methods for 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide?
Methodological Answer:
The synthesis typically involves a multi-step pathway:
Core Formation : Cyclization of phenolic and pyrimidine precursors (e.g., 4-methylphenyl-substituted chromeno[2,3-d]pyrimidine) under reflux conditions in polar aprotic solvents like DMF or DMSO .
Sulfanyl Group Introduction : Nucleophilic substitution using thiourea or thiol derivatives, optimized at 60–80°C for 6–12 hours .
Acetamide Coupling : Reaction with N-phenylacetamide via acylation, often using coupling agents like EDCI/HOBt in dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C9 and C4-methylphenyl, sulfanyl linkage). Aromatic protons appear as multiplet signals at δ 6.8–8.2 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and S-C (650–700 cm⁻¹) validate the acetamide and sulfanyl groups .
- X-ray Crystallography : Resolves chromeno-pyrimidine core geometry and confirms dihedral angles between aromatic rings (e.g., 45–60° for phenyl vs. chromeno planes) .
Basic: What preliminary biological screening methods are used to assess its bioactivity?
Methodological Answer:
- Anticancer Assays : MTT viability tests on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations, with IC₅₀ values compared to doxorubicin .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values determined via broth microdilution .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR tyrosine kinase), with IC₅₀ calculated from dose-response curves .
Advanced: How can synthetic yields be optimized while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables:
- Temperature (60°C vs. 80°C) and solvent polarity (DMF vs. DMSO) for cyclization .
- Catalyst screening (e.g., Pd/C for Suzuki coupling) to reduce byproducts .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
- Byproduct Analysis : LC-MS identifies impurities (e.g., over-substituted derivatives), guiding solvent selection (e.g., THF for better selectivity) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Variability : Compare protocols (e.g., cell line passage number, serum concentration in MTT assays). Standardize using CLSI guidelines .
- Structural Purity : Re-test batches with ≥98% purity (HPLC-validated) to exclude impurity-driven artifacts .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for EGFR inhibition: 0.5–5 μM) and assess via ANOVA for significance .
Advanced: What methodologies elucidate its mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR kinase; predicted ΔG ≤ -8 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified enzymes .
- CRISPR-Cas9 Knockout : Validate target relevance by deleting putative receptors (e.g., EGFR) in cell lines and re-testing activity .
Advanced: How to assess its stability under varying physiological conditions?
Methodological Answer:
- Thermal Stability : DSC analysis (heating rate 10°C/min) shows decomposition onset at ~200°C .
- pH Stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC (e.g., 15% degradation at pH 2 vs. 5% at pH 7.4) .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics (t₁/₂ = 48h under ambient light) .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at C9 (e.g., ethyl vs. methyl) or C4-phenyl (e.g., fluorophenyl vs. methylphenyl) .
- Bioisosteric Replacement : Replace sulfanyl with selenyl or oxygen; test potency retention .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with bioactivity (e.g., +2.0 logP optimal for membrane permeability) .
Advanced: How are computational methods integrated into reaction design?
Methodological Answer:
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) predicts transition states for sulfanyl group introduction, guiding solvent selection .
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., 78% yield prediction for DMF at 70°C) .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., DMSO stabilizes charged intermediates better than THF) .
Advanced: How does this compound compare to structurally similar derivatives?
Methodological Answer:
- Comparative Tables :
| Compound | Substituents | Key Bioactivity (IC₅₀) | Unique Feature |
|---|---|---|---|
| Target Compound | C9-methyl, C4-methylphenyl | EGFR: 1.2 μM | Enhanced solubility in DMSO |
| N-(4-fluorophenyl) analog | C4-fluorophenyl | EGFR: 0.8 μM | Higher logP (3.5 vs. 3.1) |
| N-(3,4-dimethylphenyl) analog | C3,4-dimethylphenyl | MIC (S. aureus): 8 μg/mL | Improved thermal stability (ΔTdec +20°C) |
- SAR Trends : Fluorine substitution increases kinase affinity but reduces aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
